Enhanced Lipophilicity and Calculated Membrane Permeability vs. Parent Free Acid
Phytolaccinic acid ethyl ester (target compound) exhibits an approximately 10-fold reduction in calculated aqueous solubility relative to its parent free acid, phytolaccinic acid [1]. This difference is a direct consequence of esterification at the C-28 carboxyl group, which increases overall lipophilicity and is expected to enhance passive membrane permeability .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 2.3 × 10⁻⁴ g/L (25 °C, calculated) |
| Comparator Or Baseline | Phytolaccinic acid: 2.4 × 10⁻³ g/L (ALOGPS) |
| Quantified Difference | ~10-fold lower solubility |
| Conditions | In silico prediction; target data from ACD/Labs, comparator from ALOGPS |
Why This Matters
Lower aqueous solubility correlates with higher logP, making the ethyl ester a preferable starting material for cell-based assays requiring efficient membrane crossing or for formulation in lipophilic vehicles.
- [1] FooDB. Showing Compound Phytolaccinic acid (FDB013163). Version 1.0, 2010. View Source
